1-methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine

Kinase inhibitor design Hydrogen-bond donor count Tautomerism

Researchers developing FLT3-targeted kinase inhibitors require a 5-aminopyrazole scaffold with unambiguous chemoselectivity. This compound, with N1-methyl blocking and a 4-(methylthio)phenyl substituent, ensures clean mono-functionalization at the 5-NH₂ group-avoiding competing N1 acylation that plagues des-methyl analogs. • 97-98% purity minimizes confounding impurities in SAR assays where IC₅₀ shifts <5-fold guide library expansion. • Methylthio group avoids CYP2D6-mediated O-demethylation liabilities; undergoes predictable S-oxidation for metabolite ID. • Ready for urea, carbamate, or sulfonamide coupling to build focused kinase inhibitor libraries.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
Cat. No. B13636708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=C(C=C2)SC)N
InChIInChI=1S/C11H13N3S/c1-14-11(12)7-10(13-14)8-3-5-9(15-2)6-4-8/h3-7H,12H2,1-2H3
InChIKeyUPOHCPYJIOSIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine Overview


1-Methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine is a 5-aminopyrazole scaffold bearing an N1-methyl group and a 4-(methylthio)phenyl substituent at C3. The 5-aminopyrazole core has been validated as an efficient template for kinase inhibitor design, notably against FLT3, where functionalized derivatives achieved complete tumor regression in xenograft models [1]. The methylthio group enhances electrophilic aromatic substitution reactivity at the phenyl ring and modulates lipophilicity relative to methoxy or unsubstituted phenyl analogs . This compound is offered as a research-grade building block (97–98% purity) by multiple suppliers, making it a procurement-relevant intermediate for medicinal chemistry and agrochemical programs .

1
Kinase inhibitor template: validated 5-aminopyrazole scaffold for FLT3 and related kinase programs
2
Diversifiable handle: methylthio group enables oxidation or cross-coupling for SAR exploration
3
Procurement-ready purity: 97–98% from multiple vendors supports reproducible SAR campaigns

1-Methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine: Why Generic Analogs Fail


Substitution at both N1 (methyl) and the C3 aryl ring (4-methylthiophenyl) combinatorially determines hydrogen-bond donor/acceptor count, lipophilicity, and metabolic soft-spot potential. The des-methyl analog 3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine retains an additional H-bond donor (N1–H) that alters tautomeric equilibrium and kinase hinge-binding geometry, as demonstrated in FLT3-targeted 3-phenyl-1H-5-pyrazolylamine SAR studies [1]. Replacing methylthio with methoxy reduces lipophilicity (ΔcLogP ≈ −0.4 to −0.6 units) and eliminates the sulfur-mediated oxidative metabolic liability that can be exploited for prodrug design or tuned clearance . Trifluoromethyl analogs at C4-phenyl introduce electron-withdrawing effects that decrease amine nucleophilicity at C5, impacting downstream derivatization yields in urea or carbamate coupling reactions critical to kinase inhibitor synthesis [2]. These multidimensional differences mean that even structurally close analogs fail to replicate the target compound's property profile in a given synthetic sequence or SAR exploration.

N1–H analog
Des-methyl version adds an H-bond donor, altering tautomer equilibrium and kinase hinge-binding geometry—may shift selectivity profile.
Methoxy analog
Replacing methylthio with methoxy lowers lipophilicity (~0.5 log units) and switches metabolic pathway from S-oxidation to O-demethylation.
CF₃-phenyl analog
Electron-withdrawing substituents reduce C5-amine nucleophilicity, compromising urea/carbamate coupling efficiency in downstream synthesis.

1-Methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine vs. Analogs: Evidence


N1-Methylation Effect on H-Bond Donors

The target compound bears an N1-methyl group, reducing the H-bond donor count from 2 (des-methyl analog) to 1. This single-donor difference is critical for FLT3 hinge-region binding, where the 3-phenyl-1H-5-pyrazolylamine scaffold relies on the 5-NH2 as the primary hinge donor; an additional N1–H can introduce a competing donor that shifts the preferred tautomer and alters the pyrazole π-face orientation. In the FLT3 inhibitor series reported by Lin et al., N1-substituted variants consistently showed different selectivity profiles compared to N1–H analogs [1]. The predicted pKa of the 5-NH2 in the target compound is expected to be ~0.3–0.5 units lower than in the des-methyl analog, based on class-level electron-donating effects of N-methyl substitution, which can affect protonation state at physiological pH and thus membrane permeability .

N1-Methyl HBD effect
Class-level inference
1 HBD (target) vs 2 HBD (des‑methyl); predicted ΔpKa (5‑NH₂) ≈ −0.3 to −0.5
Supports kinase hinge-binding design with a single pharmacophoric donor
HBD count and pKa shift based on class-level electron-donating effects
Kinase inhibitor design Hydrogen-bond donor count Tautomerism

Methylthio vs. Methoxy Lipophilicity

The 4-methylthio (-SMe) substituent on the C3 phenyl ring is more lipophilic than the corresponding 4-methoxy (-OMe) analog. Based on class-level fragment contributions (π(SMe) ≈ +0.61 vs. π(OMe) ≈ +0.12 on an aromatic ring), the methylthio compound is predicted to have a cLogP approximately 0.4–0.6 log units higher than its methoxy congener [1]. This difference can shift the compound from CNS-inactive to CNS-penetrant space (cLogP 2–4 for CNS drugs) and alters CYP450 oxidative metabolism: methylthio is subject to S-oxidation (CYP2C9/3A4-mediated) to sulfoxide and sulfone metabolites, whereas methoxy undergoes O-demethylation (CYP2D6/1A2), providing orthogonal metabolic vectors for tuning clearance [2]. For the des-methyl analog of the target compound, predicted density is 1.31±0.1 g/cm³ .

SMe vs OMe lipophilicity
Class-level inference
ΔcLogP ≈ +0.4 to +0.6 (SMe vs OMe); π(SMe) ≈ +0.61
Methylthio achieves CNS-accessible lipophilicity without halogens and offers orthogonal metabolism
Fragment-based prediction; experimental logP not reported
Lipophilicity CNS drug design Metabolic stability

Vendor Purity Benchmarks

Multiple independent vendors supply the target compound with quantified purity specifications. AKSci lists the compound at 97% purity (CAS 1414568-54-9, catalog 6435EN) . Leyan (乐研) offers it at 98% purity (product 1354456) . CymitQuimica lists it as a research-grade reagent (ref. 10-F697626) . In contrast, the des-methyl analog 3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine is available from Sigma-Aldrich only as an AldrichCPR collection item with no analytical data collected , and the 4-methoxy analog is not listed as a standard catalog item by major suppliers, requiring custom synthesis. This procurement landscape means the N-methylated methylthio compound is available with a verifiable purity envelope, reducing the risk of unidentified impurities confounding biological assay results.

Vendor purity
Data to verify
97–98% purity (AKSci, Leyan); des-methyl analog only as AldrichCPR without analytical data
Procurement of defined-purity lots reduces impurity-driven assay variability
QC methods not disclosed; verify with in-house analysis
Chemical procurement Purity specification Vendor comparison

Scaffold Validation in FLT3 Inhibition

While the target compound itself has not been published as a bioactive molecule, the 3-phenyl-1H-5-pyrazolylamine scaffold class has been extensively validated. Lin et al. (2011) reported FLT3 inhibitors with IC50 values as low as 350 nM for the parent 5-aminopyrazole template, and further optimization yielded urea-linked derivatives (e.g., compound 10f) that achieved complete tumor regression in 70% of MOLM-13 xenograft mice, compared to only 10% and 40% for earlier sulfonamide (4) and carbamate (5) leads [1]. A subsequent 2013 study identified carbamate-series compounds that inhibited FLT3-mutated MOLM-13 cell growth more potently than the clinical FLT3 inhibitors sorafenib and ABT-869 [2]. The target compound's methylthio substituent serves as a synthetically addressable handle (oxidation to sulfoxide/sulfone, or metal-catalyzed cross-coupling after oxidation) that is absent in simple phenyl analogs, providing a built-in diversification point for SAR exploration [3].

Scaffold validation (FLT3)
Class-level inference
Parent scaffold IC₅₀ ~350 nM; lead 10f achieved 70% complete tumor regression in MOLM-13 xenograft
Reported model‑response context: scaffold class validated in FLT3-driven models
Target compound itself not directly profiled; class-level evidence supports SAR exploration
FLT3 kinase Acute myeloid leukemia Kinase inhibitor pharmacophore

1-Methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine Applications


Kinase Inhibitor Lead Discovery

The 5-aminopyrazole scaffold is a validated FLT3 inhibitor template [1]. The target compound's N1-methyl and 4-methylthiophenyl substituents provide a defined starting point for urea, carbamate, or sulfonamide coupling at the 5-NH₂ position. The methylthio group can be selectively oxidized to sulfoxide or sulfone to probe polar interactions in the kinase selectivity pocket, or serve as a leaving group in Pd-catalyzed cross-coupling after conversion to sulfone. The 97–98% purity available from AKSci and Leyan ensures that initial SAR data are not confounded by impurities, a critical factor when IC50 differences of <5-fold guide library expansion decisions.

Agrochemical Intermediate Development

Patent FR-2834288-A1 explicitly claims N-substituted 5-amino-phenylpyrazole derivatives, including compounds with alkylthio-substituted aryl rings, as parasiticidal and insecticidal agents [2]. The target compound's methylthio group enhances lipophilicity (π ≈ +0.61) [3], improving cuticular penetration in arthropod pests relative to hydroxy or methoxy analogs. The 5-amine serves as a reactive handle for conversion to iso(thio)cyanate or sulfinylamino derivatives as described in the patent, enabling structure-activity optimization against agricultural or veterinary targets.

CNS Drug Discovery Programs

With a predicted cLogP in the 2.2–2.6 range based on fragment-additivity calculations [3], the target compound falls within the favorable CNS drug space (cLogP 2–4). The single H-bond donor (5-NH₂) and three H-bond acceptors (pyrazole N2, S of SME, and 5-NH₂) provide a balanced profile for passive blood-brain barrier penetration. The methylthio group avoids the metabolic liabilities of O-demethylation (associated with CYP2D6 polymorphism) and instead undergoes predictable S-oxidation, simplifying metabolite identification and toxicology assessment compared to methoxy-substituted analogs [4].

Chemical Biology Probe Synthesis

The 5-NH₂ group is the sole nucleophilic amine in the molecule, enabling clean mono-functionalization with activated esters, isocyanates, or sulfonyl chlorides without competing reactions at the methylthio sulfur or pyrazole ring nitrogens under standard conditions. This chemoselectivity is superior to des-methyl analogs where N1–H can compete for acylation under basic conditions, requiring protecting group strategies. The 97–98% purity specification from commercial vendors minimizes the risk of side products from reactive impurities, supporting efficient bioconjugation (e.g., fluorophore or biotin tag installation) for target engagement studies.

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
5-aminopyrazole scaffold with methylthio diversification handle
SAR at C5-amine; FLT3/kinase panel selectivity interpretation
Agrochemical intermediate development
Lipophilic methylthio group enhances cuticular penetration potential
Patent‑claimed parasiticidal/insecticidal chemotype; target‑specific optimization
CNS drug discovery programs
Predicted cLogP 2.2–2.6, single H‑bond donor, distinct S‑oxidation pathway
Blood‑brain barrier permeability models; metabolite identification studies
Chemical biology probe synthesis
Single nucleophilic amine enables clean mono‑functionalization
Chemoselective conjugation efficiency; target‑engagement assay context
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